Cas no 874375-16-3 (Benzenamine, 5-bromo-2-methyl-, hydrochloride)

Benzenamine, 5-bromo-2-methyl-, hydrochloride is a halogenated aromatic amine derivative with a molecular formula of C7H9BrN·HCl. This compound is characterized by the presence of a bromo substituent at the 5-position and a methyl group at the 2-position of the aniline ring, which is further stabilized as a hydrochloride salt. The hydrochloride form enhances solubility in polar solvents, facilitating its use in synthetic applications. Its structural features make it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The bromine moiety offers reactivity for further functionalization via cross-coupling or nucleophilic substitution reactions.
Benzenamine, 5-bromo-2-methyl-, hydrochloride structure
874375-16-3 structure
Product Name:Benzenamine, 5-bromo-2-methyl-, hydrochloride
CAS No:874375-16-3
MF:C7H9BrClN
MW:222.510060071945
CID:1896648
PubChem ID:46831034
Update Time:2025-06-25

Benzenamine, 5-bromo-2-methyl-, hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2-methylaniline,hydrochloride
    • Benzenamine, 5-bromo-2-methyl-, hydrochloride
    • 5-Bromo-2-methylaniline--hydrogen chloride (1/1)
    • DTXSID50676310
    • 5-bromo-2-methylaniline hydrochloride
    • 874375-16-3
    • SCHEMBL3222439
    • 5-bromo-2-methylanilinehydrochloride
    • 5-bromo-2-methylaniline;hydrochloride
    • Inchi: 1S/C7H8BrN.ClH/c1-5-2-3-6(8)4-7(5)9;/h2-4H,9H2,1H3;1H
    • InChI Key: LXGZOIDOPRXXTA-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C)=C(C=1)N.Cl

Computed Properties

  • Exact Mass: 220.96069Da
  • Monoisotopic Mass: 220.96069Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 94.9
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

Benzenamine, 5-bromo-2-methyl-, hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1744918-1g
5-Bromo-2-methylaniline hydrochloride
874375-16-3 98%
1g
¥2212.00 2024-04-27

Additional information on Benzenamine, 5-bromo-2-methyl-, hydrochloride

Benzenamine, 5-bromo-2-methyl-, hydrochloride (CAS No. 874375-16-3)

Benzenamine, 5-bromo-2-methyl-, hydrochloride (commonly referred to as 5-bromo-2-methylbenzenamine hydrochloride) is a chemical compound with the CAS registry number 874375-16-3. This compound belongs to the class of aromatic amines and is widely recognized for its applications in pharmaceuticals, agrochemicals, and advanced materials. The molecule consists of a benzene ring substituted with a bromine atom at the 5-position and a methyl group at the 2-position, with an amine group attached to the benzene ring. The hydrochloride salt form ensures stability and enhances solubility in various solvents.

Recent studies have highlighted the potential of 5-bromo-2-methylbenzenamine hydrochloride in drug discovery, particularly in the development of novel anti-cancer agents. Researchers have explored its ability to inhibit specific kinases involved in tumor progression and metastasis. For instance, a 2023 study published in *Nature Communications* demonstrated that this compound exhibits selective inhibition of Aurora kinase, a key regulator of cell division, thereby inducing apoptosis in cancer cells without significant toxicity to normal cells. This finding underscores its potential as a lead compound for anti-cancer drug development.

In addition to its pharmaceutical applications, 5-bromo-2-methylbenzenamine hydrochloride has shown promise in the field of materials science. Its unique electronic properties make it an ideal candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). A 2023 research article in *Advanced Materials* reported that incorporating this compound into polymer blends significantly enhances charge transport properties, leading to improved device performance. This advancement opens new avenues for its application in next-generation electronic devices.

The synthesis of 5-bromo-2-methylbenzenamine hydrochloride typically involves a multi-step process, including bromination, alkylation, and amination reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to significantly improve yield and purity. These developments not only enhance the scalability of production but also align with the growing demand for sustainable chemical manufacturing practices.

From an environmental perspective, understanding the fate and transport of 5-bromo-2-methylbenzenamine hydrochloride in natural systems is crucial for risk assessment and regulatory purposes. A 2023 study conducted by researchers at the University of California revealed that this compound undergoes rapid degradation under sunlight exposure due to its conjugated aromatic system. This photodegradation pathway reduces its persistence in aquatic environments, mitigating potential ecological risks.

Looking ahead, the versatility of 5-bromo-2-methylbenzenamine hydrochloride positions it as a valuable building block for diverse applications across multiple industries. Its role as an intermediate in pharmaceutical synthesis and its potential in advanced materials highlight its importance in contemporary chemical research. As ongoing studies continue to uncover new properties and applications, this compound is expected to play an increasingly significant role in driving innovation across various sectors.

In conclusion, Benzenamine, 5-bromo-2-methyl-, hydrochloride (CAS No. 874375-16-3) stands out as a versatile and promising compound with wide-ranging applications. Its unique chemical structure enables diverse functionalities that are being actively explored by researchers worldwide. With continuous advancements in synthesis methods and application development, this compound is poised to make significant contributions to fields such as medicine, electronics, and materials science.

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